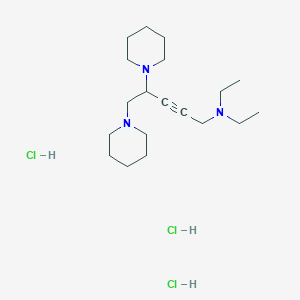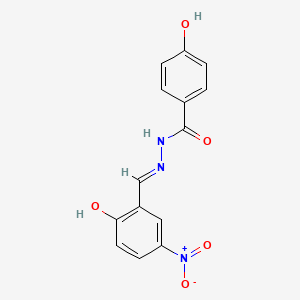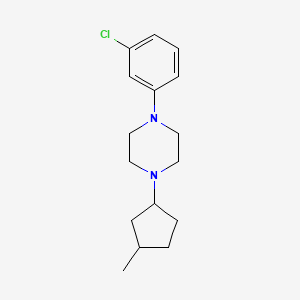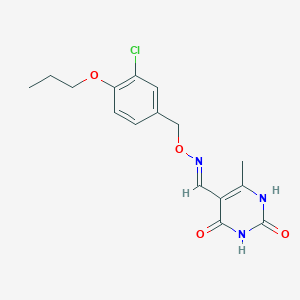![molecular formula C16H26N2O3S2 B6041911 N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B6041911.png)
N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as Boc-L-Leu-L-Phe(4-MeSO2)-L-Cys(But)-NH2, is a peptide compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process, and its mechanism of action and physiological effects have been investigated in various studies.
Mechanism of Action
N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 is a peptide compound that is cleaved by proteases at the C-terminal end of the Cys residue. The cleavage of this compound results in the release of a fluorescent molecule, which can be used to monitor the activity of proteases in real-time. Additionally, N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 can be used to study protein-protein interactions by labeling the compound with a fluorophore or a biotin moiety, which allows for the visualization or purification of the interacting proteins.
Biochemical and Physiological Effects:
N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 has been shown to have minimal biochemical and physiological effects in vitro. This compound is generally considered to be non-toxic and is well-tolerated by cells and tissues. However, it is important to note that the effects of this compound may vary depending on the specific experimental conditions and the concentration used.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 in lab experiments is its versatility. This compound can be used to study a wide range of biological processes, including protease activity, protein-protein interactions, and enzyme kinetics. Additionally, N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 is relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 in lab experiments is its cost. This compound is relatively expensive compared to other commonly used lab reagents. Additionally, N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 may not be suitable for all experimental systems, as its effects may vary depending on the specific conditions used.
Future Directions
There are many potential future directions for research on N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2. One area of interest is the development of new protease substrates based on this compound. By modifying the structure of N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2, researchers may be able to create substrates that are more selective for specific proteases or that have improved sensitivity for detecting protease activity.
Another area of interest is the use of N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 in drug discovery. This compound has been used as a tool to identify potential inhibitors of proteases and protein-protein interactions, and it may have applications in the development of new drugs for the treatment of various diseases.
Conclusion:
N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 is a peptide compound that has many potential applications in scientific research. This compound can be used to study a wide range of biological processes, including protease activity, protein-protein interactions, and enzyme kinetics. While there are some limitations to using N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 in lab experiments, its versatility and ease of synthesis make it a valuable tool for many researchers. As research in this area continues to progress, there may be many new opportunities for the use of N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 in drug discovery and other applications.
Synthesis Methods
The synthesis of N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 involves several steps, including the protection of the amino groups, coupling of the amino acids, and deprotection of the final product. The first step involves the protection of the amine group in the N-terminal amino acid, which is typically done using the Boc (tert-butyloxycarbonyl) group. The second step involves coupling the protected amino acids using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). The final step involves deprotection of the compound to remove the Boc group and obtain the final product.
Scientific Research Applications
N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 has been used extensively in scientific research as a tool to study the function of proteins and enzymes. This compound is often used as a substrate for proteases, which are enzymes that cleave peptide bonds. By studying the cleavage of this compound by different proteases, researchers can gain insights into the function of these enzymes and their role in various biological processes. Additionally, N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamidePhe(4-MeSO2)-L-Cys(But)-NH2 has been used as a tool to study protein-protein interactions, as it can be used to probe the binding sites of proteins and identify potential inhibitors of these interactions.
properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S2/c1-13(15(19)17-11-12-22-16(2,3)4)18(23(5,20)21)14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOAWAHHOFHJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC(C)(C)C)N(C1=CC=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-methoxy-6-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6041891.png)
![1-[3-(4-chlorophenoxy)benzyl]azepane](/img/structure/B6041905.png)
![N-cyclopropyl-5-{1-[3-(1H-pyrrol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6041913.png)
![methyl 2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6041919.png)
![2-isonicotinoyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041924.png)
![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B6041929.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B6041942.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6041944.png)